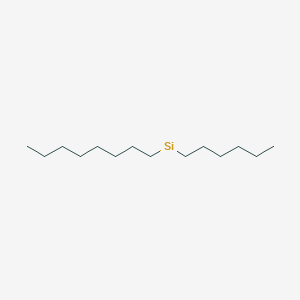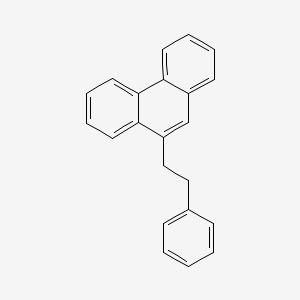![molecular formula C33H22O3 B14338645 Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone CAS No. 110814-05-6](/img/structure/B14338645.png)
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone is an organic compound that features two naphthalen-1-yl groups attached to a phenyl ring through an oxygen atom, with a methanone group at the center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone typically involves the reaction of 4-hydroxybenzophenone with naphthalen-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalen-1-yl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charges through the device. The naphthalen-1-yl groups enhance the compound’s ability to transport charges efficiently, while the methanone group provides structural stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-yl-phenyl-methanone: Similar structure but lacks the additional phenyl group.
Bis(4-methoxyphenyl)methanone: Similar core structure but with methoxy groups instead of naphthalen-1-yl groups.
Uniqueness
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone is unique due to the presence of two naphthalen-1-yl groups, which enhance its electronic properties and make it suitable for applications in organic electronics. The combination of naphthalen-1-yl groups and the central methanone group provides a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
110814-05-6 |
|---|---|
Molekularformel |
C33H22O3 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
bis(4-naphthalen-1-yloxyphenyl)methanone |
InChI |
InChI=1S/C33H22O3/c34-33(25-15-19-27(20-16-25)35-31-13-5-9-23-7-1-3-11-29(23)31)26-17-21-28(22-18-26)36-32-14-6-10-24-8-2-4-12-30(24)32/h1-22H |
InChI-Schlüssel |
OQLQEKHBJKMMFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





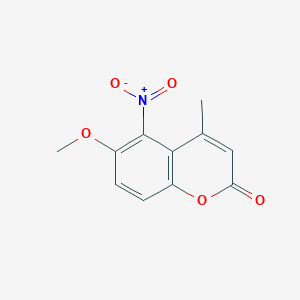
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)

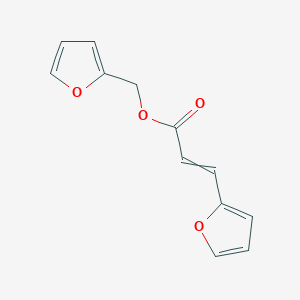
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
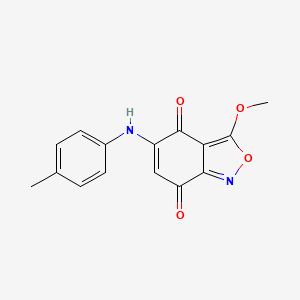
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
